molecular formula C27H27ClFNO2 B602311 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one CAS No. 1391052-67-7

4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

Cat. No. B602311
M. Wt: 451.97
InChI Key:
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Description

This compound is also known as 4-Dechloro-4-(3-chlorophenyl) Haloperidol . It falls under the category of aromatics, heterocycles, impurities, pharmaceutical standards, intermediates, and fine chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C27H27ClFNO2 . It has a molecular weight of 451.96 . The compound is achiral, with no defined stereocenters or E/Z centers .

Scientific Research Applications

Organic Synthesis Applications

  • Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst : Research on organic synthesis utilizing metal cation-exchanged clay catalysts has shown significant promise. These catalysts have been employed in various organic synthesis reactions, including Friedel-Crafts alkylation and aromatic alkylation, showcasing their ability to facilitate complex chemical reactions efficiently. The catalysts could be regenerated and reused, indicating their potential for sustainable and cost-effective organic synthesis processes (Tateiwa & Uemura, 1997).

Environmental Impact Assessments

  • Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry : The environmental impact of wastewater from the pesticide industry, containing various toxic pollutants, has been a concern. Studies indicate that biological processes and granular activated carbon can remove a significant portion of these contaminants, suggesting potential treatment methods to mitigate environmental impacts and comply with legislative regulations (Goodwin et al., 2018).

Exploration of Bioactive Compounds

  • Pharmacological Properties and Therapeutic Potential of Naringenin : Naringenin, a bioactive compound with structural similarities to the subject molecule, has demonstrated a wide range of pharmacological activities and therapeutic potentials across various disorders. Its effects are primarily attributed to its anti-inflammatory and antioxidant actions, providing a foundation for drug development and dietary interventions (Rani et al., 2016).

Additional Research Insights

  • Review on 4-Hydroxycoumarin Chemistry : The chemistry of 4-Hydroxycoumarin, which shares functional group characteristics with the subject molecule, has been extensively reviewed. This includes synthesis methods, acylation reactions, and photochemical properties, highlighting the versatility and potential applications of compounds within this chemical family in various fields including pharmaceuticals and materials science (Yoda et al., 2019).

properties

IUPAC Name

4-[4-[4-(3-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClFNO2/c28-24-4-1-3-22(19-24)20-6-10-23(11-7-20)27(32)14-17-30(18-15-27)16-2-5-26(31)21-8-12-25(29)13-9-21/h1,3-4,6-13,19,32H,2,5,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXQWGYBKBKWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160909
Record name 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

CAS RN

1391052-67-7
Record name 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(3'-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(3'-CHLOROBIPHENYL-4-YL)-4-HYDROXYPIPERIDIN-1-YL)-1-(4-FLUOROPHENYL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9KT8V93K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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